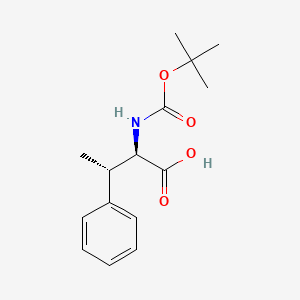

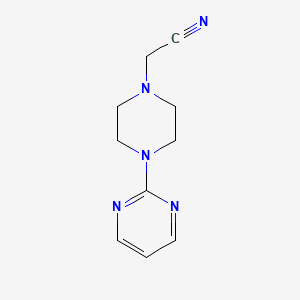

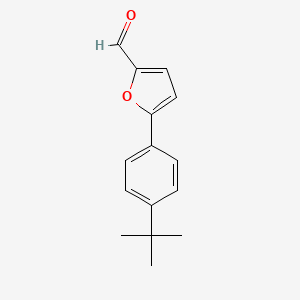

![molecular formula C10H9ClN2O B3370201 2-chloro-N-[(4-cyanophenyl)methyl]acetamide CAS No. 340732-46-9](/img/structure/B3370201.png)

2-chloro-N-[(4-cyanophenyl)methyl]acetamide

Overview

Description

“2-chloro-N-[(4-cyanophenyl)methyl]acetamide” is a chemical compound with the CAS Number: 340732-46-9 . It has a molecular weight of 208.65 and is typically available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 4-cyanobenzylamine and N,N-diisopropylethylamine were reacted in toluene under argon at 0° C., and chloroacetyl chloride was added dropwise. After stirring for 45 min at room temperature, ethyl acetate and a solution of saturated NH4Cl were added. The organic layer was separated, dried over MgSO4, and treated with charcoal. The solid precipitate was then filtered and dried under vacuum .Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(4-cyanobenzyl)acetamide . The InChI code is 1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-8(6-12)2-4-9/h1-4H,5,7H2,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 137-141°C .Scientific Research Applications

Biological Effects and Environmental Impact

A thorough investigation into the biological effects of acetamide derivatives, including 2-chloro-N-[(4-cyanophenyl)methyl]acetamide, underscores the importance of understanding the diverse consequences of chemical exposure. Research highlights the significant commercial importance of these chemicals, driven by the expanding knowledge surrounding their biological impacts on human health and the environment. The evolution of data over decades reveals a nuanced understanding of the qualitative and quantitative variations in biological responses among similar chemicals, emphasizing the tailored approach needed in assessing and managing their use (Kennedy, 2001).

Environmental Toxicology and Degradation

Concerning environmental toxicology, the degradation of acetaminophen, a compound related in structure and function to acetamide derivatives, illustrates the complexity of pharmaceutical impact on water bodies. Advanced Oxidation Processes (AOPs) are highlighted as effective in breaking down acetaminophen, leading to a variety of by-products. This research underscores the importance of understanding both the degradation pathways and potential environmental toxicity of these by-products, which includes compounds like acetamide, suggesting parallels in the environmental behavior of related acetamide derivatives (Qutob et al., 2022).

Pharmacology and Drug Development

In the domain of pharmacology and drug development, the exploration of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, offers insight into the continuous search for new therapeutic agents. This pursuit also illuminates the challenges posed by the emergence of substances on the illicit drug market, emphasizing the need for early detection and assessment of new psychoactive substances (Sharma et al., 2018).

Water Treatment and Environmental Safety

Addressing water safety, research on the adsorptive removal of acetaminophen from water showcases the potential for using advanced materials to mitigate the environmental presence of pharmaceuticals and their derivatives. This area of study not only contributes to the field of environmental engineering but also serves as a critical intersection between chemical research and public health, highlighting the role of acetamide and its derivatives in shaping water treatment technologies (Igwegbe et al., 2021).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[(4-cyanophenyl)methyl]acetamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As with the target of action, ongoing research is expected to provide more information on how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-[(4-cyanophenyl)methyl]acetamide are not well documented. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to better understand the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of 2-chloro-N-[(4-cyanophenyl)methyl]acetamide’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

properties

IUPAC Name |

2-chloro-N-[(4-cyanophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-8(6-12)2-4-9/h1-4H,5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDMTHMREWXLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-cyanophenyl)methyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid](/img/structure/B3370136.png)

![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)

![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)